Atorvastatin-Amlodipine Adduct
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Overview
Description
The Atorvastatin-Amlodipine Adduct is a combination of two pharmacologically active compounds: atorvastatin and amlodipine. Atorvastatin is a lipid-lowering agent that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol synthesis. Amlodipine is a calcium channel blocker used to treat high blood pressure and angina. The combination of these two compounds is used to manage both hyperlipidemia and hypertension, providing a synergistic effect that enhances patient compliance and therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The Atorvastatin-Amlodipine Adduct can be prepared using various methods, including solvent evaporation and melt quenching techniques. In the solvent evaporation method, atorvastatin calcium and amlodipine besylate are dissolved in a suitable solvent such as methanol. The solution is then evaporated to obtain the co-amorphous form of the adduct . Melt quenching involves heating the compounds to their melting points and then rapidly cooling them to form an amorphous solid .
Industrial Production Methods: Industrial production of the this compound typically involves large-scale solvent evaporation or melt quenching techniques. The choice of method depends on the thermal stability and crystallization tendencies of the compounds. Stability studies are conducted to ensure the long-term stability of the adduct under various storage conditions .
Chemical Reactions Analysis
Types of Reactions: The Atorvastatin-Amlodipine Adduct undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the adduct, which may have different pharmacological properties .
Scientific Research Applications
The Atorvastatin-Amlodipine Adduct has numerous scientific research applications:
Chemistry: Used in the study of co-amorphous systems and their stability.
Biology: Investigated for its effects on cellular pathways involved in cholesterol synthesis and calcium ion regulation.
Medicine: Widely used in clinical trials to evaluate its efficacy in managing cardiovascular diseases.
Industry: Employed in the development of combination therapies for hypertension and hyperlipidemia .
Mechanism of Action
The Atorvastatin-Amlodipine Adduct exerts its effects through two primary mechanisms:
These mechanisms work synergistically to manage both cholesterol levels and blood pressure, providing comprehensive cardiovascular protection .
Comparison with Similar Compounds
Simvastatin: Another lipid-lowering agent that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Rosuvastatin: Similar to atorvastatin but with a higher potency in reducing low-density lipoprotein cholesterol levels.
Nifedipine: A calcium channel blocker similar to amlodipine but with a shorter duration of action.
Uniqueness: The Atorvastatin-Amlodipine Adduct is unique due to its combination of lipid-lowering and antihypertensive effects, which are not commonly found in single compounds. This combination enhances patient compliance and provides a more comprehensive approach to managing cardiovascular diseases .
Properties
Molecular Formula |
C53H58ClFN4O9 |
---|---|
Molecular Weight |
949.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C53H58ClFN4O9/c1-6-68-53(65)47-42(57-33(4)44(52(64)66-5)46(47)40-19-13-14-20-41(40)54)31-67-28-26-56-43(62)30-39(61)29-38(60)25-27-59-49(32(2)3)48(51(63)58-37-17-11-8-12-18-37)45(34-15-9-7-10-16-34)50(59)35-21-23-36(55)24-22-35/h7-24,32,38-39,46,57,60-61H,6,25-31H2,1-5H3,(H,56,62)(H,58,63)/t38-,39-,46?/m1/s1 |
InChI Key |
MCXKYSIVTQMUGD-CMOYLYLHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C[C@@H](C[C@@H](CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CC(CC(CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |
Origin of Product |
United States |
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